molecular formula C9H18ClNO2 B13585205 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B13585205
M. Wt: 207.70 g/mol
InChI Key: HTFVOWXYWPORPY-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a 1,3-dioxolane ring and a dimethylamine substituent, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in central nervous system (CNS) targeting molecules due to its amine functionality .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-7(6-8)9-11-3-4-12-9;/h7-9H,3-6H2,1-2H3;1H

InChI Key

HTFVOWXYWPORPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(C1)C2OCCO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride typically involves the reaction of a cyclobutanone derivative with 1,3-propanediol in the presence of an acid catalyst to form the dioxolane ringCommon reagents used in these reactions include ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3 in pyridine (Py)

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: LiAlH4, NaBH4, RLi (organolithium reagents), RMgX (Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride and its analogs:

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight Notable Properties
Target Compound C9H16ClNO2 Not provided 1,3-Dioxolane, dimethylamine, HCl ~205.7 (calc.) Enhanced solubility (dioxolane), strained cyclobutane, potential CNS activity
3,3-Dimethylcyclobutan-1-amine hydrochloride C6H14ClN 1284247-23-9 Two methyl groups, HCl 135.64 Simpler structure; higher volatility, reduced steric hindrance
3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride C12H24ClNO Not provided Ethoxy, diethyl, methylamine, HCl ~233.8 (calc.) Increased lipophilicity; bulky substituents may hinder metabolic clearance
N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride C14H19ClN 1354954-29-2 Cyclopropyl, 2-methylphenyl, HCl 237.76 Aromatic group enables π-π interactions; potential for improved receptor binding
4-[2-(4-Aminobutyl)-1,3-dioxolan-2-yl]butan-1-amine C10H22N2O2 40430-08-8 Linear chain with dioxolane, amines 202.3 Flexible backbone; multiple amines increase basicity and solubility

Key Comparisons

Structural Complexity :

  • The target compound’s 1,3-dioxolane group distinguishes it from simpler analogs like 3,3-dimethylcyclobutan-1-amine hydrochloride, which lacks heterocyclic moieties. This dioxolane enhances polarity, improving aqueous solubility compared to ethyl or methyl substituents .
  • In contrast, N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride incorporates an aromatic ring, favoring hydrophobic interactions in biological systems .

Pharmacological Potential: The dimethylamine group in the target compound is a common motif in CNS drugs due to its ability to cross the blood-brain barrier. Analogs like 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride, with bulkier substituents, may exhibit prolonged half-lives but reduced bioavailability .

Synthetic Accessibility :

  • The hydrochloride salt form (common in ) simplifies purification and enhances stability. Synthesis methods often involve acid-mediated cyclization or amine protection/deprotection strategies .

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